8-Bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“8-Bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine” is a chemical compound . It is a powder in physical form . The IUPAC name for this compound is 7-bromo-1,2,3,5-tetrahydrobenzo [e] [1,4]oxazepine .
Molecular Structure Analysis
The molecular weight of “this compound” is 308.56 . The InChI code for this compound is 1S/C9H10BrNO/c10-8-1-2-9-7 (5-8)6-12-4-3-11-9/h1-2,5,11H,3-4,6H2 .Physical And Chemical Properties Analysis
“this compound” is a powder in physical form . The molecular weight of this compound is 308.56 . The storage temperature is room temperature .科学的研究の応用
Dopamine Receptor Ligand Synthesis
8-Bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine derivatives have been explored for their potential as ligands for dopamine receptors. A study by Neumeyer et al. (1991) synthesized a series of compounds to evaluate their affinity for the D1 dopamine receptor, finding that 6-bromo derivatives showed affinities similar to their 6-chloro counterparts (Neumeyer et al., 1991).
CCR5 Antagonist Synthesis
Ikemoto et al. (2005) developed a practical method to synthesize an orally active CCR5 antagonist, which included a step involving methyl 7-bromo-1-propyl-2,3-dihydro-1H-1-benzazepine-4-carboxylate, demonstrating its utility in medicinal chemistry (Ikemoto et al., 2005).
Radiolabeling for Brain Imaging
Research by Jesus et al. (1985) involved the preparation of an 8-bromo analog of SCH 23390, a dopamine D1 antagonist, labeled with radiobromine for studying its distribution in mouse brain, indicating its application in neuroimaging and receptor mapping (Jesus et al., 1985).
Solid-Phase Synthesis for GPCR Targeting
Boeglin et al. (2007) described a solid-phase strategy for synthesizing benzazepine derivatives, including 5-amino-1-tert-butoxycarbonyl-7-bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine, highlighting its relevance in generating G-protein coupled receptor-targeted libraries (Boeglin et al., 2007).
Heterocyclic Chemistry and Molecular Structure Studies
Studies have been conducted on the synthesis and characterization of various benzazepine derivatives, including those involving this compound. These studies contribute to our understanding of heterocyclic chemistry and molecular structures, as illustrated by works from Pifferi et al. (1971) and Blanco et al. (2008, 2009) (Pifferi et al., 1971), (Blanco et al., 2008), (Blanco et al., 2009).
作用機序
Target of Action
Similar compounds have been associated with various biological activities, such as antitumor effects , and they have been used in the design of potent opioid receptor antagonists .
Mode of Action
Related compounds have shown to interact with their targets leading to various cellular changes . For instance, some benzoxazepine derivatives have displayed potent cytotoxicity in both benign and metastatic breast cancer cells .
Biochemical Pathways
Related compounds have been found to induce cell cycle arrest in the g2/m phase , suggesting that they may affect cell cycle regulation pathways.
Pharmacokinetics
The compound’s molecular weight of 2281 g/mol suggests that it may have suitable properties for bioavailability.
Result of Action
Related compounds have shown to induce cell cycle arrest in the g2/m phase , suggesting that they may inhibit cell proliferation.
将来の方向性
特性
IUPAC Name |
8-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-8-2-1-7-6-12-4-3-11-9(7)5-8/h1-2,5,11H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPLSZBRMSRBIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C(N1)C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。